molecular formula C25H22N2O5S B11387645 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387645
M. Wt: 462.5 g/mol
InChI Key: XKSSSUJFHLMHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR :
    • Chromene protons: Aromatic signals at δ 6.8–7.9 ppm (H-3, H-5, H-7, H-8).
    • Methyl groups: Singlet at δ 2.4 ppm (C6-CH3), triplet at δ 1.1 ppm (N–CH2CH3).
    • Sulfamoyl NH: Broad signal at δ 9.2 ppm (exchangeable with D2O).
  • 13C NMR :
    • Carbonyl carbons: δ 175.3 ppm (C4=O), δ 165.8 ppm (C2-C=O).
    • Aromatic carbons: δ 115–155 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1680 cm−1 (C=O stretch), 1340 cm−1 (S=O asymmetric stretch), and 1150 cm−1 (S=O symmetric stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λmax at 280 nm (π→π* transition of chromene) and 320 nm (n→π* transition of carbonyl groups).

Mass Spectrometry (MS)

  • Electron ionization (EI) yields a molecular ion peak at m/z 478.5 (M+), with fragments at m/z 350 (loss of C7H7NO2S) and m/z 177 (chromene core).

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H22N2O5S/c1-3-27(19-7-5-4-6-8-19)33(30,31)20-12-10-18(11-13-20)26-25(29)24-16-22(28)21-15-17(2)9-14-23(21)32-24/h4-16H,3H2,1-2H3,(H,26,29)

InChI Key

XKSSSUJFHLMHOC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

Preparation Methods

Chromone Ester Formation

Starting with 2'-hydroxy-6-methylacetophenone , the chromone ester is prepared using diethyl oxalate and sodium methoxide under microwave irradiation (Scheme 1).

Reagent Conditions Yield Source
Diethyl oxalateMicrowave, 150°C, 10 min70–80%
Sodium methoxideEthanol, reflux, 2 hN/A

Mechanistic Insight : The reaction proceeds through cyclization of the α,β-unsaturated ketone intermediate, forming the chromone ring. The methyl group at position 6 is retained from the starting material.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH under reflux.

Reagent Conditions Yield Source
NaOH (1M)Ethanol/water, reflux, 6 h80–90%
KOH (2M)Microwave, 100°C, 15 min85–95%

Characterization :

  • 1H NMR (DMSO-d6): Absence of ethyl ester peaks (δ 4.46, 1.43 ppm) and appearance of carboxylic proton exchange signals.

  • 13C NMR : Carbonyl signal at δ 161.89 ppm confirms COOH formation.

Synthesis of 4-[Ethyl(phenyl)sulfamoyl]phenylamine

The sulfamoyl amine is prepared via sulfonation and amine coupling .

Sulfamoyl Chloride Formation

Ethylbenzenesulfonyl chloride is synthesized by reacting ethylbenzene with chlorosulfonic acid.

Reagent Conditions Yield Source
Chlorosulfonic acidDichloromethane, 0°C, 2 h75–85%

Amine Coupling

The sulfamoyl chloride reacts with 4-aminophenylamine to form the sulfamoyl amine.

Reagent Conditions Yield Source
4-AminophenylaminePyridine, RT, 12 h60–70%

Amide Bond Formation

The carboxylic acid is coupled with the sulfamoyl amine using activated acyl intermediates .

Coupling Reagents

Reagent Conditions Yield Source
PyBOP (DIEA)Dichloromethane, RT, 24 h60–75%
TCFH-NMIDMF, RT, 6 h70–85%
CDI (TEA)THF, RT, 12 h65–80%

Key Considerations :

  • PyBOP is preferred for electron-deficient amines due to high reactivity.

  • TCFH-NMI minimizes side reactions with sensitive functional groups.

Purification

Method Eluent Outcome Source
Flash chromatographyDCM/MeOH (90:10)>95% purity
RecrystallizationDCM/n-hexaneCrystalline product

Structural Characterization

NMR Data (Final Compound)

Spectra Key Peaks (δ, ppm) Functional Group Source
1H NMR (DMSO-d6)10.66 (s, 1H, CONH), 8.09–6.99 (m, aromatics)Amide, chromene ring
13C NMR (DMSO-d6)165.0 (C=O), 161.89 (COOH)Amide, sulfamoyl

Comparative Analysis of Synthetic Routes

Parameter Method 1 (PyBOP) Method 2 (TCFH-NMI) Method 3 (CDI)
Reaction Time 24 h6 h12 h
Yield 60–75%70–85%65–80%
Purity >95%>90%>85%
Cost HighModerateLow

Recommendation : TCFH-NMI offers optimal balance of yield and efficiency for large-scale synthesis.

Challenges and Optimizations

  • Low Amine Reactivity : Sulfamoyl amines exhibit poor nucleophilicity, necessitating high-activation coupling agents.

  • Steric Hindrance : Methyl substitution at position 6 may hinder amide formation; use of polar aprotic solvents (e.g., DMF) improves solubility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromene rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the chromene core and sulfamoyl group suggests possible applications in anti-inflammatory, anticancer, and antimicrobial therapies.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can intercalate with DNA, while the sulfamoyl group may inhibit enzymes by mimicking natural substrates. These interactions can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound belongs to a family of chromene-carboxamides with variable sulfamoyl substituents. Key analogs and their distinguishing features are summarized below:

Compound ID Sulfamoyl Substituent Chromene Substitution Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (BH37258) Ethyl(phenyl) 6-methyl C25H22N2O5S 462.52 High crystallinity (from DMF)
BH37261 3-Methylpiperidin-1-yl 6-methyl C23H24N2O5S 440.51 Reduced lipophilicity vs. target
BH37262 Benzyl(methyl) 6-methyl C25H22N2O5S 462.52 Similar MW but altered steric profile
BH37269 4-Methylpiperidin-1-yl 6-methyl C23H24N2O5S 440.51 Enhanced solubility in polar solvents
BH37272 4-Methylpiperidin-1-yl 5-chloro-2-hydroxy C22H23ClN4O4S 474.96 Increased lipophilicity due to Cl
ECHEMI-12 3,4-Dimethylisoxazol-5-yl 6-chloro-7-methyl C24H20ClN3O6S 522.95 Heterocyclic sulfamoyl; higher MW
ECHEMI-7 Azepan-1-yl 6-chloro-7-methyl C24H23ClN2O5S 503.02 7-membered ring; conformational flexibility

Key Observations :

  • Sulfamoyl Substituents : The ethyl(phenyl) group in the target compound provides a balance of lipophilicity and steric bulk, whereas piperidinyl (BH37261, BH37269) or heterocyclic (ECHEMI-12) substituents modulate solubility and target interaction .
  • Chromene Modifications : Chlorine or methoxy substitutions (e.g., BH37272, ECHEMI-11) enhance electronic effects and binding affinity to hydrophobic enzyme pockets .

Yield and Purity Trends :

  • Bulky substituents (e.g., benzyl in BH37262) may reduce reaction yields due to steric hindrance .
  • Halogenated derivatives (e.g., BH37272) often require harsher conditions but achieve comparable yields (~70–80%) .

Pharmacokinetic and Stability Considerations

  • Stability : Sulfamoyl groups with electron-withdrawing substituents (e.g., thiadiazole in ECHEMI-11) enhance metabolic stability in hepatic microsomes .
  • Solubility : Piperidinyl and azepanyl derivatives (BH37269, ECHEMI-7) show improved aqueous solubility compared to the hydrophobic ethyl(phenyl) group in the target compound .

Biological Activity

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide, a chromene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromene core and a sulfonamide group, which are known to contribute to various pharmacological effects.

Molecular Structure and Properties

PropertyValue
Molecular Formula C20H15N3O5S2
Molecular Weight 441.5 g/mol
IUPAC Name 6-methyl-4-oxo-N-[4-(ethyl(phenyl)sulfamoyl)phenyl]chromene-2-carboxamide
InChI Key IOSKRQZEXUECTM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
  • Antimicrobial Activity : The compound's structure allows it to interact with bacterial DNA or proteins, contributing to its antimicrobial properties.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

The compound has been reported to reduce inflammation markers in vitro and in vivo. It appears to modulate the production of pro-inflammatory cytokines, thus exhibiting potential as an anti-inflammatory agent.

Anticancer Properties

Research has indicated that this compound can inhibit the proliferation of cancer cell lines, suggesting its utility as a potential anticancer drug. Its effectiveness varies across different types of cancer, with notable activity against breast and colon cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent .
  • Anti-inflammatory Mechanism : In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels, supporting its role as an anti-inflammatory agent .
  • Anticancer Activity Evaluation : A study examining the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the chromene core followed by sulfamoylation and carboxamide coupling. Key steps include:

  • Chromene formation : Cyclocondensation of substituted salicylaldehydes with active methylene compounds under acidic or basic conditions (e.g., piperidine catalysis) .
  • Sulfamoylation : Reaction of the intermediate with ethyl(phenyl)sulfamoyl chloride in anhydrous DMF, requiring strict temperature control (0–5°C) to minimize side reactions .
  • Carboxamide coupling : Use of coupling agents like EDC/HOBt in dichloromethane, with monitoring by TLC or HPLC to confirm completion .
    • Critical Parameters: pH adjustments (e.g., neutral conditions for sulfamoylation) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Workflow:

  • HPLC/MS : To assess purity (>95%) and confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 465.2) .
  • NMR : ¹H and ¹³C NMR to verify sulfamoyl (-SO₂N-) and chromene carbonyl (C=O) groups. Key signals include δ ~7.8 ppm (chromene C3-H) and δ ~165 ppm (C=O) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., torsion angles of the sulfamoylphenyl group) .

Q. What in vitro assays are suitable for initial biological screening?

  • Recommended Assays:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
  • Microbial susceptibility : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • SAR Strategy:

  • Core modifications : Replace the chromene-4-oxo group with thiocarbonyl or imino groups to alter electron density .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring of the sulfamoyl moiety to enhance target binding .
  • Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to prioritize analogues with improved binding to hypothesized targets (e.g., kinases) .
    • Example Data:
AnaloguesIC₅₀ (μM, MCF-7)LogP
Parent compound12.33.1
-CF₃ at phenyl ring8.73.9
Thiocarbonyl substitution15.42.8

Q. What experimental approaches resolve contradictions in biological activity data across assays?

  • Troubleshooting Framework:

  • Dose-response validation : Replicate assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
  • Off-target profiling : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic stability : Assess compound degradation in liver microsomes; unstable metabolites may explain variable activity .

Q. How can target identification and validation be performed for this compound?

  • Target Deconvolution:

  • Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint genes whose loss confers resistance .
  • In silico docking : Validate hypotheses using PDB structures (e.g., 3ERT for estrogen receptors) .

Q. What strategies improve pharmacokinetic properties, such as metabolic stability or bioavailability?

  • ADMET Optimization:

  • Metabolic shielding : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
  • Solubility enhancement : Formulate with cyclodextrins or PEGylation to increase aqueous solubility .
  • Permeability assays : Use Caco-2 monolayers to assess intestinal absorption; modify logD via polar substituents (e.g., -OH, -NH₂) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Root Cause Analysis:

  • Force field limitations : Re-dock compounds using quantum mechanical (QM) methods for accurate charge distribution .
  • Conformational flexibility : Perform molecular dynamics simulations (≥100 ns) to account for protein-ligand dynamics .
  • Experimental variability : Standardize assay protocols (e.g., cell passage number, incubation time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.